Cathepsin G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cathepsin G is a serine protease enzyme encoded by the CTSG gene in humans. It belongs to the chymotrypsin family of proteases and is stored in the azurophil granules of neutrophils. This compound plays a crucial role in the immune system by eliminating intracellular pathogens and breaking down tissues at inflammatory sites. It also has anti-inflammatory properties and is involved in various physiological processes, including the regulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is harvested, and the enzyme is extracted and purified through a series of filtration and chromatographic steps. The final product is formulated and stored under conditions that maintain its stability and activity .

Chemical Reactions Analysis

Catalytic Mechanism

The enzymatic activity of CatG relies on a conserved catalytic triad (H57, D102, S195) . The reaction proceeds in three steps:

-

Nucleophilic attack : S195’s hydroxyl oxygen attacks the electrophilic carbonyl carbon of the scissile peptide bond, forming a tetrahedral intermediate stabilized by the oxyanion hole.

-

Acyl-enzyme intermediate : The peptide bond is cleaved, releasing the C-terminal fragment and forming a covalent acyl-enzyme intermediate.

-

Deacylation : A water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal fragment .

Substrate Specificity

CatG exhibits dual specificity, cleaving after both aromatic (chymotrypsin-like) and positively charged (trypsin-like) residues at the P1 position . Preferences at other subsites include:

| Subsite | Preferred Residues | Function in Catalysis |

|---|---|---|

| P1 | F, Y, W, K, R, L, M, N | Directs substrate binding |

| P2 | Proline (P) | Stabilizes transition state |

| P3 | Glutamate (E) | Electrostatic interactions |

| P4 | Aspartate (D), Threonine (T) | Modulates binding affinity |

| P1′ | Serine (S), Alanine (A) | Influences product release kinetics |

Data derived from kinetic studies and peptide library screens .

Irreversible Inhibition

CatG is targeted by mechanism-based inhibitors that covalently modify S195:

| Inhibitor | Structure | Mechanism of Action |

|---|---|---|

| MARS116 | Peptidyl diphenyl phosphonate | Phosphorylates S195, releasing phenol |

| α1-Antichymotrypsin | Serpin-family protein | Forms stable acyl-enzyme complex |

| PMSF | Phenylmethylsulfonyl fluoride | Sulfonates S195, blocking activity |

Irreversible inhibitors like MARS116 are used in activity-based probes for imaging and proteomics .

Enzymatic Assays

FRET-based reporters quantify CatG activity with high sensitivity:

| Probe | Structure (Donor-Acceptor) | Cleavage Site | Detection Limit |

|---|---|---|---|

| SAM | Coumarin 343-TAMRA | Trp↓Phe | 1 pM CatG |

| mSAM | Lipidated SAM variant | Trp↓Phe | 0.5 pM CatG |

These probes enable real-time monitoring of CatG activity in neutrophils and inflammatory models .

Post-Translational Modifications

CatG processes bioactive peptides and receptors via specific cleavage:

| Substrate | Cleavage Site | Biological Outcome |

|---|---|---|

| Prochemerin | Phe↓Leu | Generates chemerin (APC chemoattractant) |

| CXCL5 | Arg↓Ser | Enhances neutrophil chemotaxis |

| Pro-MMP2 | Leu↓Gly | Activates matrix metalloproteinase-2 |

| VE-cadherin | Phe↓Leu | Disrupts endothelial barrier function |

Proteolytic activation of MMP2 and chemokines links CatG to tissue remodeling and inflammation .

Immune Modulation

-

Complement C3 cleavage : Generates C3a/C3b fragments, amplifying inflammatory responses .

-

T cell activation : Processes antigens for MHC-I presentation, enhancing cytokine production .

Vascular Permeability

-

Occludin degradation : Disrupts tight junctions in endothelial cells via cleavage at Leu↓Ser .

-

PAR4 activation : Induces myosin light chain phosphorylation, increasing epithelial permeability .

Pharmacological Targeting

Reversible inhibitors under investigation include:

Scientific Research Applications

Cathepsin G (CTSG) is a neutrophil serine protease with diverse functions beyond its role in pathogen clearance . It participates in immune response regulation, inflammation, and potentially the pathogenesis of autoimmune diseases .

This compound in Inflammation and Immune Response

CTSG influences inflammation by modifying chemokines and cytokines . It enhances the migration of neutrophils, monocytes, and antigen-presenting cells (APCs) by proteolytically processing chemokine ligands into more potent chemotactic factors and converting prochemerin into chemerin, which attracts APCs . Additionally, CTSG can activate cell surface receptors to further promote inflammation .

CTSG increases the permeability of human microvascular endothelial cell monolayers by degrading occludin and vascular endothelial-cadherin, which may mediate vasogenic edema during diabetic ketoacidosis, and also increases the permeability of type II epithelial monolayers in lung diseases . CTSG can also increase the paracellular permeability of intestinal epithelial barriers through protease-activated receptor 4 (PAR4), leading to the disruption of epithelial tight junctions in ulcerative colitis .

CTSG affects tissue remodeling by degrading matrix components and activating matrix-degrading metalloproteinases and induces the activation of promatrix metalloproteinase-2, which injuries the microvasculature, thus contributing to tumor invasion and angiogenesis . It has been found in both physiologic and pathologic vascular regression and can activate matrix metalloproteinase-1 and matrix metalloproteinase-10, participating in capillary tube regression and collagen gel contraction .

This compound and Autoimmune Diseases

Studies indicate that CTSG plays a role in the pathogenesis of some autoimmune diseases . Mice with loss-of-function mutations in CTSG were resistant to experimental arthritis and had a marked decrease in tubular cell apoptosis and collagen deposition after renal ischemia/reperfusion injury . Inhibition of CTSG with its inhibitor reduced tumor growth factor-beta signaling, which subsequently reduced tumor vascularity by decreasing monocyte chemotactic protein-1 and vascular endothelial growth factor .

This compound as a Target for Anti-Inflammatory Drugs

Frankincense preparations, used in folk medicine to cure inflammatory diseases, have shown anti-inflammatory effectiveness in animal models and clinical trials . Boswellic acids directly interact with CTSG, as confirmed through immunological analysis and molecular docking studies .

This compound in Cancer Research

CTSG induces cell migration and multicellular aggregation of human breast cancer MCF-7 cells . Cell aggregation is caused by elevated free insulin-like growth factor (IGF)-1, followed by activation of the IGF-1 receptor (IGF-1R) . CTSG specifically evokes MCF-7 cell aggregation at less than 1 nM in a dose-dependent manner . Free IGF-1 concentration was continuously elevated in the medium of cells treated with CG, and IGFBP-2, the predominant IGFBP in MCF-7 cells, was gradually digested by CG . CG did not cleave IGF-1 for at least 48 h, whereas other proteases completely digested it . Moreover, CG induced continuous phosphorylation of IGF-1R and Akt . These results indicate that CG-specific IGF-1 elevation in the medium is caused by digestion of IGFBP-2, not IGF-1, clarifying the molecular mechanism of CG-specific cell aggregation .

Other Functions and Applications

Mechanism of Action

Cathepsin G exerts its effects through proteolytic cleavage of specific substrates. It targets peptide bonds within proteins, leading to their degradation. The enzyme’s activity is regulated by a catalytic triad composed of aspartate, histidine, and serine residues. This compound modulates immune responses by activating cytokines and chemokines, which recruit and activate immune cells at sites of infection or injury .

Comparison with Similar Compounds

Cathepsin G is often compared with other serine proteases, such as neutrophil elastase and proteinase 3. While all three enzymes are involved in immune responses and inflammation, this compound is unique in its dual substrate specificity, combining trypsin-like and chymotrypsin-like activities. This allows it to cleave a broader range of peptide bonds compared to its counterparts .

Similar Compounds

Neutrophil Elastase: Primarily cleaves peptide bonds at neutral amino acids.

Proteinase 3: Cleaves peptide bonds at neutral and hydrophobic amino acids.

This compound’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes make it a valuable target for therapeutic research and a versatile tool in scientific studies.

Biological Activity

Cathepsin G (CTSG) is a serine protease predominantly expressed in neutrophils and is a member of the cathepsin family of enzymes. It plays a crucial role in various biological processes, including inflammation, immune response, and tissue remodeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in disease pathology, and potential as a therapeutic target.

This compound exhibits several biological activities that contribute to its role in inflammation and immune response:

- Proteolytic Activity : CTSG cleaves various substrates, including cytokines and chemokines, which modulates their activity and contributes to the inflammatory response. For instance, it activates pro-urokinase and cleaves chemokines such as CCL5 and CCL15 into more potent forms .

- Endothelial Permeability : CTSG increases the permeability of endothelial and epithelial cells by degrading tight junction proteins like occludin and vascular endothelial cadherin. This mechanism is particularly relevant in conditions such as diabetic ketoacidosis and ulcerative colitis .

- Immune Cell Activation : CTSG enhances the cytotoxicity of natural killer (NK) cells and promotes T cell activation, leading to increased production of antigen-specific antibodies .

Involvement in Diseases

This compound has been implicated in various pathological conditions:

- Autoimmune Diseases : Elevated levels of CTSG have been associated with autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Studies suggest that serum and synovial fluid levels of CTSG can serve as biomarkers for disease activity .

- Cancer : CTSG has been recognized for its dual role in cancer biology, where it can promote tumor invasion through matrix degradation while also exhibiting anti-tumor properties by enhancing immune responses .

- Cardiovascular Diseases : Genetic polymorphisms associated with increased CTSG activity have been linked to cardiovascular and neurovascular diseases, suggesting its role in these conditions' pathophysiology .

Case Study 1: Role in Psoriatic Arthritis

A recent study evaluated serum levels of this compound in patients with psoriatic arthritis (PsA) compared to healthy controls. The findings indicated that serum levels of CTSG were significantly elevated in PsA patients, correlating with disease severity metrics such as VAS (Visual Analog Scale) scores and DAPSA (Disease Activity Index for Psoriatic Arthritis) scores. The area under the ROC curve (AUC) for distinguishing PsA from healthy controls was 1.00, indicating perfect discrimination .

Case Study 2: this compound in Cancer Progression

Research has shown that inhibition of this compound can reduce tumor growth factor-beta signaling pathways, leading to decreased tumor vascularity. In a mouse model of breast cancer, loss-of-function mutations in CTSG resulted in reduced tumor size and improved survival rates. This suggests that targeting CTSG may offer therapeutic benefits in cancer treatment .

Table 1: Effects of this compound on Immune Cells

| Cell Type | Effect of this compound | Reference |

|---|---|---|

| T Cells | Increased activation and antibody production | |

| Natural Killer | Enhanced cytotoxicity | |

| Monocytes | Increased migration via chemokine cleavage |

Table 2: Correlation Between this compound Levels and Disease Activity

| Disease Condition | Serum Level Correlation Coefficient (rs) | p-value |

|---|---|---|

| Psoriatic Arthritis | 0.362 | <0.001 |

| Rheumatoid Arthritis | 0.175 | 0.021 |

| Systemic Lupus Erythematosus | 0.181 | 0.024 |

Properties

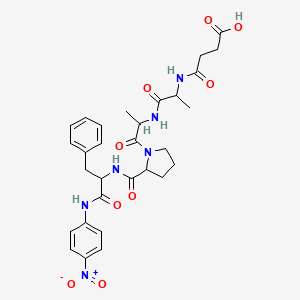

Molecular Formula |

C30H36N6O9 |

|---|---|

Molecular Weight |

624.6 g/mol |

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39) |

InChI Key |

LKDMKWNDBAVNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.